HG-14-10-04
Overview
Description
HG-14-10-04 is a potent inhibitor of anaplastic lymphoma kinase and mutant epidermal growth factor receptor. It has shown significant inhibitory activity against various forms of epidermal growth factor receptor mutations and anaplastic lymphoma kinase, making it a valuable compound in cancer research .
Mechanism of Action
Target of Action
HG-14-10-04, also known as 5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR) . These proteins are key targets due to their crucial roles in cell growth and proliferation.
Mode of Action
This compound interacts with its targets by binding to the active sites of ALK and mutant EGFR, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell proliferation and survival.
Biochemical Pathways
The primary biochemical pathways affected by this compound are those downstream of ALK and EGFR. These include the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are involved in cell growth, proliferation, and survival .
Pharmacokinetics
It is soluble in dmso, which suggests it may have good bioavailability .
Result of Action
By inhibiting ALK and mutant EGFR, this compound can potentially halt the growth and proliferation of cancer cells. This could lead to cell death and a reduction in tumor size .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules or drugs can impact the compound’s effectiveness through potential drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HG-14-10-04 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving chlorination, nitration, and amination steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
HG-14-10-04 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
HG-14-10-04 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate the effects of kinase inhibition on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers with mutations in anaplastic lymphoma kinase and epidermal growth factor receptor.
Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays
Comparison with Similar Compounds
Similar Compounds
Crizotinib: Another anaplastic lymphoma kinase inhibitor with similar inhibitory activity.
Alectinib: A selective anaplastic lymphoma kinase inhibitor with higher potency.
Ceritinib: An anaplastic lymphoma kinase inhibitor with a broader spectrum of activity
Uniqueness
This compound is unique due to its high specificity and potency against both anaplastic lymphoma kinase and mutant epidermal growth factor receptor. This dual inhibition makes it a valuable compound for studying cancers with these mutations and for developing targeted therapies .
Properties
IUPAC Name |
5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN7O/c1-35-13-15-37(16-14-35)20-9-11-36(12-10-20)21-7-8-26(27(17-21)38-2)33-29-32-19-24(30)28(34-29)23-18-31-25-6-4-3-5-22(23)25/h3-8,17-20,31H,9-16H2,1-2H3,(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYNCLKDKCPYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)C5=CNC6=CC=CC=C65)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025927 | |
Record name | 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356962-34-9 | |
Record name | 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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